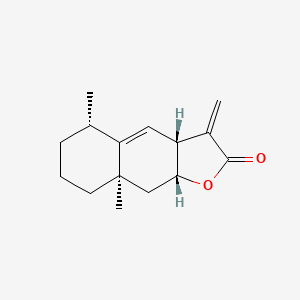
2-amino-8-methyl-3,7-dihydropurin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Farnesol . Farnesol is a naturally occurring sesquiterpene alcohol found in many essential oils, such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. It is widely used in perfumery to emphasize sweet, floral scents. Farnesol also has applications in the pharmaceutical and cosmetic industries due to its antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Farnesol can be synthesized through several methods, including the acid-catalyzed cyclization of geranyl acetone and the reduction of farnesyl acetate . The acid-catalyzed cyclization involves the use of strong acids like sulfuric acid or hydrochloric acid under controlled temperatures to facilitate the cyclization process. The reduction of farnesyl acetate typically employs reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions .
Industrial Production Methods: Industrial production of farnesol often involves the extraction from natural sources, such as essential oils. The extraction process includes steam distillation followed by purification steps like fractional distillation and crystallization to obtain pure farnesol. Additionally, biotechnological methods using genetically engineered microorganisms have been explored for the large-scale production of farnesol .
Analyse Chemischer Reaktionen
Types of Reactions: Farnesol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to farnesal and farnesoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Farnesol can be reduced to farnesane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Farnesol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild heating.
Reduction: Hydrogen gas, palladium catalyst, and room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, and anhydrous conditions
Major Products:
Oxidation: Farnesal, farnesoic acid.
Reduction: Farnesane.
Substitution: Farnesyl halides
Wissenschaftliche Forschungsanwendungen
Farnesol has a wide range of scientific research applications:
Chemistry: Farnesol is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Farnesol plays a role in the regulation of cell growth and differentiation. It is also studied for its potential as an antimicrobial and antifungal agent.
Medicine: Farnesol has been investigated for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells and its use in the treatment of infections.
Industry: Farnesol is used in the formulation of perfumes, cosmetics, and personal care products due to its pleasant aroma and antimicrobial properties
Wirkmechanismus
Farnesol is similar to other sesquiterpene alcohols, such as nerolidol and bisabolol . it has unique properties that distinguish it from these compounds:
Nerolidol: While both farnesol and nerolidol have antimicrobial properties, farnesol is more effective against certain bacterial strains.
Bisabolol: Farnesol and bisabolol both have anti-inflammatory properties, but farnesol is more commonly used in perfumery due to its distinct floral scent
Vergleich Mit ähnlichen Verbindungen
- Nerolidol
- Bisabolol
- Geraniol
- Linalool
Eigenschaften
IUPAC Name |
2-amino-8-methyl-3,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMEMUXTWZGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[(7R,8R,10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B7781271.png)
![(E)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde oxime](/img/structure/B7781276.png)
![(5R)-5-[(2S)-5-oxopyrrolidin-2-yl]pyrrolidin-2-one](/img/structure/B7781283.png)
![N-[(3S)-4-oxothiolan-3-yl]benzamide](/img/structure/B7781291.png)

![7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine](/img/structure/B7781303.png)
![tert-butyl N-[(1R)-1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B7781307.png)
![Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B7781310.png)
![tert-butyl N-[(1S)-3-methyl-1-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate](/img/structure/B7781312.png)
![tert-butyl (2S)-2-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B7781315.png)


![(2S,7S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B7781358.png)
